Lipophilicity (LogP) Advantage: 4'-Bromo-3'-fluoro-2-piperidinomethyl vs. 4-Bromo-3-fluoro-4'-piperidinomethyl and Pyrrolidinomethyl Analogs
The target compound exhibits a calculated LogP of 4.8051, which is 0.062 units higher than the para-piperidinomethyl regioisomer 4-bromo-3-fluoro-4'-piperidinomethyl benzophenone (LogP 4.743) . Compared to the pyrrolidinomethyl analog 4'-bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, which has a LogP of 4.3529, the target is 0.4522 units more lipophilic . In drug-design contexts, a ΔLogP of ≥0.4 frequently translates to a measurable difference in passive membrane permeability and tissue distribution profiles [1].
| Evidence Dimension | LogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.8051 |
| Comparator Or Baseline | 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone (LogP 4.743); 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone (LogP 4.3529) |
| Quantified Difference | ΔLogP = +0.062 (vs. 4'-piperidinomethyl); ΔLogP = +0.452 (vs. pyrrolidinomethyl) |
| Conditions | Predicted LogP using ACD/Labs or equivalent computational model |
Why This Matters
Higher LogP differentiates the target as a more membrane-permeable scaffold for CNS or intracellular target programs, directly influencing candidate selection when lipophilicity is a critical optimization parameter.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
